N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide
Description
Properties
IUPAC Name |
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-2-3-7-11(18)15-13-17-16-12(19-13)9-5-4-6-10(14)8-9/h4-6,8H,2-3,7H2,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDXTZAVCKYXEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Cyclization of Diacylhydrazide Precursors
This method involves the formation of a diacylhydrazide intermediate followed by cyclization to construct the 1,3,4-oxadiazole core.
Step 1: Synthesis of 3-Chlorobenzohydrazide
3-Chlorobenzoic acid (10 mmol) is refluxed with thionyl chloride (15 mmol) at 70°C for 4 hours to form 3-chlorobenzoyl chloride. The intermediate is treated with hydrazine hydrate (20 mmol) in ethanol at 0–5°C, yielding 3-chlorobenzohydrazide as a white precipitate (Yield: 85–90%).
Step 2: Preparation of N'-Pentanoyl-3-Chlorobenzohydrazide
3-Chlorobenzohydrazide (5 mmol) is reacted with pentanoyl chloride (6 mmol) in pyridine (10 mL) at 60°C for 12 hours. The product is isolated via filtration and washed with ice-cold water (Yield: 78–82%).
Step 3: Cyclization to Form Oxadiazole
The diacylhydrazide (3 mmol) is treated with phosphorus oxychloride (POCl₃, 10 mL) under reflux at 110°C for 6 hours. The reaction mixture is poured into ice-water, neutralized with sodium bicarbonate, and extracted with dichloromethane. The organic layer is evaporated to yield the target compound (Yield: 65–70%).
Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Solvent | POCl₃ (neat) |
| Temperature | 110°C |
| Time | 6 hours |
| Workup | Neutralization, extraction |
Method 2: Post-Cyclization Acylation of 5-(3-Chlorophenyl)-1,3,4-Oxadiazol-2-Amine
This route involves synthesizing an oxadiazol-2-amine intermediate followed by acylation with pentanoyl chloride.
Step 1: Synthesis of 5-(3-Chlorophenyl)-1,3,4-Oxadiazol-2-Amine
3-Chlorobenzohydrazide (5 mmol) is reacted with cyanogen bromide (5.5 mmol) in ethanol at 80°C for 8 hours. The resulting oxadiazol-2-amine is filtered and recrystallized from methanol (Yield: 70–75%).
Step 2: Acylation with Pentanoyl Chloride
The amine intermediate (3 mmol) is dissolved in dry dichloromethane and treated with pentanoyl chloride (3.3 mmol) and triethylamine (4 mmol) at 0°C. After stirring for 4 hours at room temperature, the mixture is washed with water, dried over sodium sulfate, and concentrated to yield the final product (Yield: 80–85%).
Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → Room temperature |
| Catalyst | Triethylamine |
| Workup | Aqueous wash, drying |
Method 3: One-Pot Synthesis via Hydrazide Intermediate
A streamlined approach combines hydrazide formation and cyclization in a single pot.
3-Chlorobenzoic acid (10 mmol) and pentanoic acid hydrazide (10 mmol) are dissolved in polyphosphoric acid (PPA, 20 mL) and heated at 120°C for 5 hours. The mixture is cooled, poured into ice-water, and extracted with ethyl acetate. The organic layer is evaporated, and the residue is purified via column chromatography (Yield: 60–65%).
Advantages and Limitations
-
Advantages : Reduced purification steps.
-
Limitations : Lower yield compared to multi-step methods.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies reveal that using POCl₃ as both solvent and cyclizing agent (Method 1) provides higher yields (65–70%) than PPA (Method 3). Polar aprotic solvents like DMF improve solubility but require higher temperatures.
Temperature and Time Dependence
Cyclization at 110°C for 6 hours (Method 1) minimizes side products, while shorter durations (3–4 hours) result in incomplete reactions. Post-cyclization acylation (Method 2) achieves optimal results at 0°C to prevent over-acylation.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 minutes, confirming >98% purity.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazoles with different functional groups.
Scientific Research Applications
Antitubercular Activity
One of the most significant applications of N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide is its potential as an antitubercular agent. Studies have shown that this compound exhibits inhibitory effects on Mycobacterium tuberculosis, suggesting it could serve as a lead compound for developing new treatments for tuberculosis . The mechanism behind its antitubercular activity involves interference with bacterial cell wall synthesis, which is critical for the survival of the bacteria.
Comparison with Other Oxadiazole Derivatives
The biological activity of this compound can be compared with other oxadiazole derivatives. For instance:
| Compound | Structure | Biological Activity |
|---|---|---|
| N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide | Similar to N-[5-(3-chlorophenyl)] | Varies based on chlorine position |
| N-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]pentanamide | Contains a nitro group | Different reactivity and applications |
This comparison highlights how slight modifications in structure can lead to significant differences in biological properties .
Potential Therapeutic Uses
Beyond its antitubercular properties, this compound may have applications in other therapeutic areas. Research into similar oxadiazole compounds has indicated potential anti-inflammatory and anticancer properties. The unique substitution pattern in this compound could be explored further to assess its efficacy in these areas.
Mechanism of Action
The mechanism of action of N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide involves its interaction with specific molecular targets and pathways. For instance, its antitubercular activity is believed to be due to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis . The compound may also interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Positional Isomers: 3-Chloro vs. 4-Chloro Substitution
- N-[5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]Pentanamide (OZE-III)
- Molecular Formula : C₁₃H₁₄ClN₃O₂ (identical to the target compound).
- Key Difference : The chlorine atom is at the 4-position of the phenyl ring instead of the 3-position.
- Biological Activity : Exhibits antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL), comparable to the target compound. Positional isomerism slightly alters electron distribution, which may affect target binding .
Functional Group Substitutions: Methoxy vs. Chloro
N-[5-(3-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]Pentanamide
- Molecular Formula : C₁₄H₁₇N₃O₃.
- Molecular Weight : 275.31 g/mol.
- Key Difference : The 3-chloro group is replaced by a 3-methoxy (-OCH₃) group.
- Impact : The methoxy group increases solubility due to its polar nature but reduces lipophilicity. This may decrease membrane permeability compared to the chloro analog .
- N-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]Acetamide Molecular Formula: C₁₃H₁₅N₃O₅. Molecular Weight: 305.28 g/mol. Key Difference: Three methoxy groups on the phenyl ring and a shorter acetamide chain. The acetamide group may limit hydrophobic interactions compared to pentanamide .
Variations in the Amide Side Chain
Chain Length: Pentanamide vs. Acetamide
- N-[5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]Acetamide
- Molecular Formula : C₁₀H₉ClN₃O₂.
- Molecular Weight : 238.65 g/mol.
- Key Difference : Shorter acetamide chain (2 carbons) vs. pentanamide (5 carbons).
- Impact : Reduced lipophilicity and binding affinity due to decreased van der Waals interactions. This may explain lower antimicrobial potency compared to pentanamide derivatives .
Sulfanyl Acetamide Derivatives
- 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-Sulfanyl Acetamide (6f)
- Molecular Formula : C₁₀H₉ClN₃O₂S.
- Molecular Weight : 270.72 g/mol.
- Key Difference : Sulfanyl (-S-) group replaces the oxygen in the amide bond.
- Biological Activity : Exhibits potent antimicrobial activity (MIC: 4 µg/mL against E. coli) but higher cytotoxicity (hemolytic activity: 18%) compared to the target compound .
Key Research Findings
Amide Chain Length : Pentanamide derivatives generally exhibit higher antimicrobial potency than acetamide analogs, likely due to improved hydrophobic interactions with bacterial membranes .
Toxicity Trade-offs : Sulfanyl acetamide derivatives (e.g., 6f) demonstrate superior activity but increased cytotoxicity, highlighting the need for balanced design in drug development .
Biological Activity
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicine and research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C12H14ClN3O
- Molecular Weight: 241.71 g/mol
This compound features a chlorinated phenyl group attached to an oxadiazole ring, contributing to its unique chemical reactivity and biological properties.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 10.0 | Inhibition of DNA synthesis |
These findings suggest that the compound may serve as a lead in developing new anticancer therapies.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogenic bacteria and fungi. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate its potential as a novel antimicrobial agent.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cell division and metabolism.
- Induction of Oxidative Stress : It increases reactive oxygen species (ROS) levels in cells, leading to oxidative damage and apoptosis.
- Interaction with DNA : The compound may intercalate with DNA, disrupting replication and transcription processes.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A study involving mice implanted with tumor cells showed that administration of this compound resulted in significant tumor regression compared to controls.
- Antimicrobial Efficacy in Clinical Isolates : Clinical isolates from patients with resistant infections were treated with the compound, demonstrating effective inhibition against strains resistant to conventional antibiotics.
Q & A
Q. What are the key synthetic pathways for N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide, and how is purity ensured?
The compound is synthesized via multi-step reactions, typically involving cyclization of precursors like acylthiosemicarbazides or condensation of carboxylic acid derivatives with hydrazides. For example:
- Step 1 : Formation of the oxadiazole ring via cyclization under reflux with POCl₃ or using coupling agents like EDCI .
- Step 2 : Amide bond formation between the oxadiazole intermediate and pentanoyl chloride in the presence of a base (e.g., triethylamine) .
- Purification : Normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) or recrystallization from DMSO/water mixtures ensures >95% purity .
Q. How is the compound characterized structurally, and what analytical methods are critical?
- NMR spectroscopy : Confirms the presence of the 3-chlorophenyl group (aromatic protons at δ 7.2–7.8 ppm) and pentanamide chain (CH₂ signals at δ 1.2–2.4 ppm) .
- HPLC : Validates purity, with retention times compared to standards .
- Mass spectrometry (HRMS) : Determines molecular ion peaks (e.g., [M+H]⁺ at m/z 324.08 for C₁₄H₁₅ClN₃O₂) .
Q. Why is the 3-chlorophenyl-oxadiazole moiety significant in drug discovery?
The 3-chlorophenyl group enhances lipophilicity and target binding via halogen interactions, while the oxadiazole ring improves metabolic stability and mimics peptide bonds, making it a privileged scaffold in antimicrobial and anticancer agents .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound, and what parameters are most sensitive?
- Critical parameters :
- Temperature : Cyclization at 90–100°C maximizes oxadiazole formation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve amide coupling efficiency .
- Catalyst choice : Sodium hydride or EDCI enhances coupling reactions compared to weaker bases .
- Yield optimization : Design of Experiments (DoE) can identify interactions between variables (e.g., temperature vs. solvent) .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Discrepancies in IC₅₀ values (e.g., antimicrobial vs. anticancer assays) may arise from:
- Assay conditions : Variations in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times .
- Structural analogs : Minor substitutions (e.g., 3-chlorophenyl vs. 4-fluorophenyl) drastically alter activity profiles .
- Resolution : Perform comparative studies using standardized protocols (e.g., CLSI guidelines) and validate via dose-response curves .
Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action?
- Target identification : Use computational docking (e.g., AutoDock Vina) to predict binding to enzymes like dihydrofolate reductase or topoisomerase II .
- In vitro assays : Measure enzyme inhibition kinetics (e.g., Michaelis-Menten plots) or cellular apoptosis via flow cytometry .
- Mutagenesis studies : Modify suspected binding residues (e.g., Serine 84 in E. coli enoyl-ACP reductase) to confirm target engagement .
Q. How can computational methods complement experimental data for this compound?
- QSAR modeling : Correlate substituent effects (e.g., Cl vs. OCH₃) with bioactivity to guide synthetic priorities .
- ADMET prediction : Tools like SwissADME estimate permeability (LogP ≈ 3.2) and CYP450 interactions to prioritize in vivo studies .
- Molecular dynamics : Simulate binding stability over 100-ns trajectories to assess target residence time .
Q. What are the best practices for evaluating toxicity and selectivity in preclinical studies?
- In vitro toxicity : Use MTT assays on HEK293 (normal kidney cells) to calculate selectivity indices (e.g., IC₅₀(cancer)/IC₅₀(normal)) .
- In vivo models : Zebrafish embryos assess acute toxicity (LC₅₀) and organ-specific effects at 24–72 h post-fertilization .
- Metabolic profiling : LC-MS/MS identifies reactive metabolites (e.g., epoxide intermediates) that may cause off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
